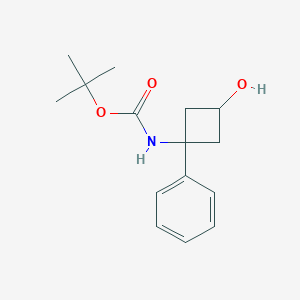

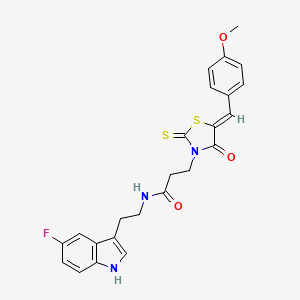

![molecular formula C6H4ClN3S B2484823 6-Chlorothiazolo[4,5-B]pyridin-2-amine CAS No. 1206248-17-0](/img/structure/B2484823.png)

6-Chlorothiazolo[4,5-B]pyridin-2-amine

Overview

Description

6-Chlorothiazolo[4,5-B]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Derivatives

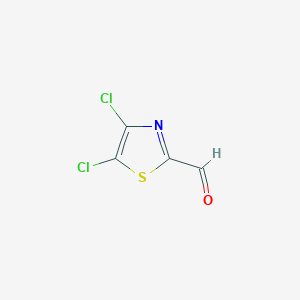

One-Step Synthesis of Thiazolo[5,4‐b]pyridine Derivatives : A single-step preparation method from chloronitropyridines and thioamides, or thioureas, yielding a variety of 6-nitrothiazolo[5,4-b]pyridine derivatives with diverse substituents. This method also extends to produce thiazolo[4,5-c]pyridine derivatives and thiazolo[5,4-b]pyridines with alternative substituents on the pyridinoid ring (Sahasrabudhe et al., 2009).

Antibacterial Activity of Thiazolopyridine Derivatives : Synthesis of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating some derivatives as valuable compounds with potential as antibacterial agents (Etemadi et al., 2016).

Potential in Anticancer Applications

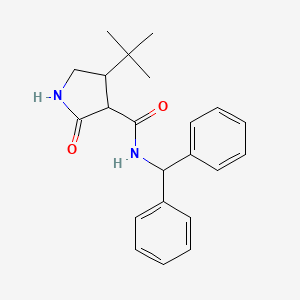

Anticancer Agent Derivatives : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives showed promising bioactivity against various cancer cell lines, highlighting the potential of these compounds as anticancer agents (Chavva et al., 2013).

Heterocyclic Systems with Antimicrobial and Anticancer Properties : The use of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing various heterocyclic systems demonstrated variable inhibitory effects on microbial growth and cancer cells, offering a basis for antimicrobial and anticancer evaluations (Ibrahim et al., 2022).

Synthesis of Fluorescent Pyrazolopyridine Derivatives : The study of substituents effect on the fluorescence properties of pyrazolopyridine derivatives, including analysis of electron donor and halogen substituents, potentially offers insights for applications in bioimaging and diagnostics (Patil et al., 2011).

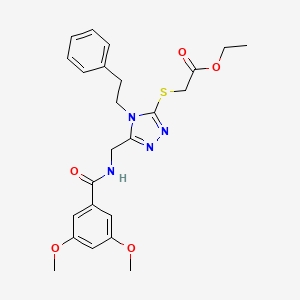

Synthesis and Anticancer Evaluation of Heterocyclic Derivatives : A series of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, derived from pyridinyl compounds, showed significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer treatment (Abdo & Kamel, 2015).

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridines, a class of compounds to which 6-chlorothiazolo[4,5-b]pyridin-2-amine belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .

Mode of Action

It is known that thiazolo[4,5-b]pyridines can interact with various receptor targets, potentially altering their function .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Properties

IUPAC Name |

6-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKCANRQGNBAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2484745.png)

![1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2484747.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2484750.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)

![N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2484763.png)